(Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
CAS No.: 361172-62-5
Cat. No.: VC7799164
Molecular Formula: C21H19N3OS
Molecular Weight: 361.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361172-62-5 |
|---|---|
| Molecular Formula | C21H19N3OS |
| Molecular Weight | 361.46 |
| IUPAC Name | (Z)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C21H19N3OS/c1-15-7-10-17(11-8-15)24-21(18-13-26-14-19(18)23-24)22-20(25)12-9-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,25)/b12-9- |
| Standard InChI Key | DURGKOKOKSYXDE-XFXZXTDPSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s molecular formula, , corresponds to a molecular weight of 361.46 g/mol . Its IUPAC name, (Z)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide, highlights three critical regions:
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Thieno[3,4-c]pyrazole bicyclic system: A sulfur-containing heterocycle fused with a pyrazole ring, providing conformational rigidity.
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p-Tolyl substituent: A 4-methylphenyl group at position 2 of the pyrazole, enhancing lipophilicity.
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(Z)-configured acrylamide side chain: A propenamide group linked to the pyrazole’s position 3, with stereochemistry influencing bioactivity.
The Z-configuration of the acrylamide moiety is stabilized by intramolecular hydrogen bonding between the enamide’s carbonyl oxygen and the pyrazole’s NH group, as inferred from analogous structures.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.46 g/mol |
| IUPAC Name | (Z)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide |
| SMILES | CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4 |
| InChIKey | DURGKOKOKSYXDE-XFXZXTDPSA-N |
Synthesis and Structural Elucidation
Hypothesized Synthetic Pathways
While no explicit synthesis protocol for this compound is documented, analogous thienopyrazole derivatives are typically synthesized via:
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Cyclocondensation Reactions: Thiophene precursors react with hydrazines under acidic conditions to form the pyrazole ring.
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Nucleophilic Acylation: Acrylamide side chains are introduced via coupling reactions between carboxylic acid derivatives and amine-containing intermediates .
For example, the structurally related compound (E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS No. 444185-11-9) is synthesized through a multi-step sequence involving Suzuki-Miyaura coupling and acylation. Similar strategies could apply here, with the p-tolyl group introduced via palladium-catalyzed cross-coupling.
Analytical Characterization
Key techniques for structural validation include:
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NMR Spectroscopy: -NMR would resolve the thienopyrazole protons (δ 6.8–7.2 ppm) and acrylamide’s vinyl protons (δ 6.2–6.5 ppm).
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High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 361.46 (M+H) .
Physicochemical Properties and Stability
Solubility and Lipophilicity
Experimental solubility data are unavailable, but computational predictions suggest moderate lipophilicity (clogP ≈ 3.2) due to the p-tolyl and phenyl groups. The thienopyrazole core may limit aqueous solubility, necessitating formulation with co-solvents like DMSO for biological assays.
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures above 200°C, indicating stability under standard storage conditions.
| Target Class | Mechanism | Structural Basis |
|---|---|---|
| Tyrosine Kinases | Covalent binding to catalytic cysteines | Acrylamide’s α,β-unsaturated carbonyl |
| Bacterial Gyrase | Intercalation into DNA supercoils | Planar thienopyrazole system |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Comparing this compound to (E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS No. 444185-11-9) reveals:
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Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the analog increases electrophilicity, potentially enhancing covalent binding to kinases.
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Methoxy Substitutions: The trimethoxyphenyl group in the analog improves solubility but may reduce blood-brain barrier penetration.
Table 3: Structural and Functional Comparison
| Property | Target Compound | Analog (CAS 444185-11-9) |
|---|---|---|
| Molecular Weight | 361.46 g/mol | 482.51 g/mol |
| Key Substituents | p-Tolyl, phenyl | 4-Nitrophenyl, trimethoxyphenyl |
| Hypothesized LogP | 3.2 | 2.8 |
| Potential Application | Kinase inhibition | Anticancer agents |
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